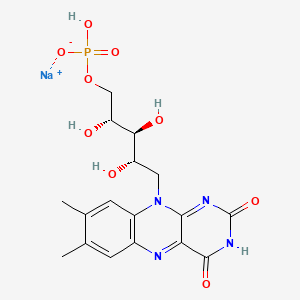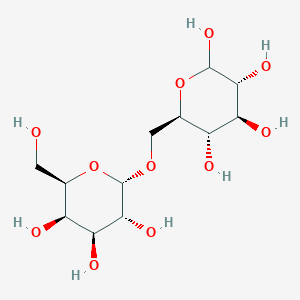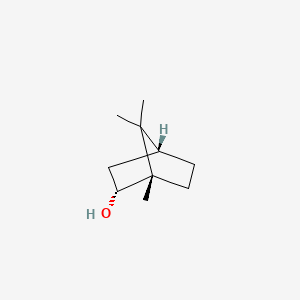
Menthyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menthyl benzoate is an organic compound that belongs to the ester family. It is formed by the esterification of menthol and benzoic acid. This compound is known for its pleasant aroma and is commonly used in the fragrance industry. It is a colorless liquid that is poorly soluble in water but miscible with organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Menthyl benzoate is typically synthesized through the esterification of menthol and benzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
Menthol+Benzoic Acid→Menthyl Benzoate+Water
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors where menthol and benzoic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to accelerate the reaction, and the resulting this compound is purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Menthyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong base like sodium hydroxide, this compound can be hydrolyzed to produce menthol and sodium benzoate.
Nitration: Electrophilic nitration can occur at the aromatic ring of the benzoate moiety, leading to the formation of nitro derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Nitration: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Hydrolysis: Menthol and sodium benzoate.
Nitration: Nitro-menthyl benzoate derivatives.
Aplicaciones Científicas De Investigación
Menthyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives.
Biology: Studied for its potential use as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of menthyl benzoate involves its interaction with biological membranes and proteins. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, this compound may interact with the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor, which is involved in the sensation of cold and pain relief.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Menthyl benzoate is unique due to its menthol moiety, which imparts a distinct cooling sensation and aroma. This differentiates it from other benzoate esters like methyl benzoate, ethyl benzoate, and propyl benzoate, which do not have the same sensory properties.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
6284-35-1 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m1/s1 |
Clave InChI |
TTYVYRHNIVBWCB-VNQPRFMTSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)






![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)
